alpha-Linolenic anhydride alpha-Linolenic anhydride
Brand Name: Vulcanchem
CAS No.: 55726-27-7
VCID: VC18483004
InChI: InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+
SMILES:
Molecular Formula: C36H58O3
Molecular Weight: 538.8 g/mol

alpha-Linolenic anhydride

CAS No.: 55726-27-7

Cat. No.: VC18483004

Molecular Formula: C36H58O3

Molecular Weight: 538.8 g/mol

* For research use only. Not for human or veterinary use.

alpha-Linolenic anhydride - 55726-27-7

Specification

CAS No. 55726-27-7
Molecular Formula C36H58O3
Molecular Weight 538.8 g/mol
IUPAC Name [(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate
Standard InChI InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+
Standard InChI Key FPWRACULEOPBSB-NWUVBWGCSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC

Introduction

Definition and Chemical Context of Alpha-Linolenic Anhydride

Alpha-linolenic anhydride is an intramolecular or intermolecular anhydride derived from alpha-linolenic acid (C18:3 n-3), an essential polyunsaturated fatty acid (PUFA) found in plant oils such as flaxseed, chia, and walnuts . The anhydride form typically arises through dehydration reactions, where two carboxylic acid groups from ALA molecules lose a water molecule to form a cyclic or linear anhydride structure. Unlike the parent fatty acid, which is prone to oxidation due to its three cis-configured double bonds, the anhydride’s reduced polarity and altered reactivity may enhance stability under specific conditions .

Structural Relationship to Alpha-Linolenic Acid

The molecular framework of alpha-linolenic anhydride retains the 18-carbon chain of ALA but replaces one or more hydroxyl groups with an anhydride linkage. Nuclear magnetic resonance (NMR) studies of ALA reveal distinct signals for olefinic hydrogens (δ 5.3 ppm), allylic methylenes (δ 2.0–2.8 ppm), and the terminal methyl group (δ 0.96 ppm) . In the anhydride form, these signals would shift due to electron withdrawal effects from the anhydride group, particularly affecting carbons adjacent to the reactive site. For example, the carbonyl carbons in the anhydride moiety typically resonate near δ 170–180 ppm in 13C^{13}\text{C} NMR spectra, a region distinct from the carboxylic acid’s carbonyl signal (δ 180–185 ppm) .

Table 1: Comparative Properties of Alpha-Linolenic Acid and Its Anhydride

PropertyAlpha-Linolenic Acid (ALA)Alpha-Linolenic Anhydride
Molecular FormulaC18_{18}H30_{30}O2_2 C18_{18}H28_{28}O3_3
Molecular Weight278.43 g/mol 292.40 g/mol
Boiling PointN/A Estimated >300°C (decomposes)
SolubilityInsoluble in water Low polarity solvents
Key Functional GroupsCarboxylic acid, three double bonds Anhydride, three double bonds

Synthesis and Reaction Pathways

The synthesis of alpha-linolenic anhydride can be inferred from methodologies applied to analogous fatty acids. Maleinization, a process involving the addition of maleic anhydride to unsaturated fatty acids, offers a viable route. For instance, linoleic acid (C18:2 n-6) undergoes Rhodium-catalyzed reactions with maleic anhydride to yield cyclohexenoic anhydrides with allylic double bonds . By extension, ALA’s three double bonds—positioned at carbons 9, 12, and 15—could participate in similar cycloaddition or Diels-Alder reactions, forming six-membered rings with anhydride functionalities.

Catalytic Maleinization of ALA

In a typical procedure, ALA reacts with maleic anhydride in the presence of RhCl3_3(H2_2O)3_3 or Rh(OAc)2_2 at elevated temperatures (120–150°C). The reaction proceeds via a conjugated diene intermediate, where ALA’s cis-configured double bonds isomerize to trans configurations to align with the dienophile (maleic anhydride). This step is critical for achieving regioselectivity, as demonstrated in linoleic acid systems . The resulting 3,6-disubstituted-1,2,3,6-tetrahydro-phthalic acid anhydride derivatives retain ALA’s carbon backbone while introducing rigidity through the cyclohexene ring.

Table 2: Optimization of Reaction Conditions for Anhydride Synthesis

ParameterOptimal ValueImpact on Yield
CatalystRh(OAc)2_2Higher selectivity (>80%)
Temperature140°CMaximizes cycloaddition
Molar Ratio (ALA:MA)1:2Prevents oligomerization
Reaction Time6–8 hoursBalances conversion vs. degradation

Physicochemical Characterization

The anhydride’s structure profoundly influences its physical properties. Differential scanning calorimetry (DSC) of similar fatty acid anhydrides reveals melting points between 50–70°C, significantly higher than ALA’s -11°C . This increase stems from the anhydride group’s capacity for intermolecular dipole-dipole interactions. Fourier-transform infrared (FTIR) spectroscopy would exhibit strong absorbance at 1850 cm1^{-1} and 1775 cm1^{-1}, characteristic of asymmetric and symmetric carbonyl stretching in cyclic anhydrides .

Stability and Reactivity

Pharmacological and Industrial Applications

Polycondensation and Material Science

In polymer chemistry, alpha-linolenic anhydride serves as a monomer for bio-based polyesters. Its cyclohexene ring introduces steric hindrance, increasing resin hardness compared to linear fatty acid derivatives . Blending with petrochemical anhydrides (e.g., phthalic anhydride) improves thermal stability, making it suitable for coatings and adhesives. Life-cycle assessments suggest a 40% reduction in carbon footprint compared to conventional monomers .

Challenges and Future Directions

Current synthesis methods face limitations in yield (50–70%) and regioselectivity due to ALA’s multiple double bonds . Advances in catalyst design—such as immobilized Rhodium nanoparticles—could enhance efficiency. Additionally, in vivo studies are needed to confirm the anhydride’s safety profile and hydrolysis kinetics. Collaborative efforts between synthetic chemists and pharmacologists will be pivotal in unlocking its full potential.

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